molecular formula C18H36N2 B077089 N,N'-Dicyclohexylhexane-1,6-diamine CAS No. 13348-41-9

N,N'-Dicyclohexylhexane-1,6-diamine

Cat. No.: B077089
CAS No.: 13348-41-9
M. Wt: 280.5 g/mol
InChI Key: HWMMYAWUTCKNKH-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexylhexane-1,6-diamine (CAS: 13348-41-9) is a diaminoalkane featuring two cyclohexyl groups bonded to the terminal nitrogen atoms of a hexane backbone. Its structural and physicochemical properties include:

  • Molecular Formula: C₁₈H₃₆N₂ .
  • SMILES: C1CCC(CC1)NCCCCCCNC2CCCCC2 .
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 174.2 to 184.5 Ų (e.g., [M+H]+: 176.0 Ų) .

Its structural analogs, however, are well-documented in materials science and coordination chemistry.

Properties

CAS No.

13348-41-9

Molecular Formula

C18H36N2

Molecular Weight

280.5 g/mol

IUPAC Name

N,N'-dicyclohexylhexane-1,6-diamine

InChI

InChI=1S/C18H36N2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h17-20H,1-16H2

InChI Key

HWMMYAWUTCKNKH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCCCCCNC2CCCCC2

Canonical SMILES

C1CCC(CC1)NCCCCCCNC2CCCCC2

Other CAS No.

13348-41-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Structural and Molecular Properties

The following table summarizes key structural differences and molecular properties of N,N'-Dicyclohexylhexane-1,6-diamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₁₈H₃₆N₂ 280.51 Cyclohexyl High steric bulk, rigid cyclohexyl groups
N,N,N',N'-Tetramethylhexane-1,6-diamine (TMHDA) C₁₀H₂₆N₂ 174.33 Methyl Compact, flexible backbone; ionic crosslinking capability
N,N'-Dimethyl-N,N'-diphenylhexane-1,6-diamine C₂₀H₂₈N₂ 296.46 Methyl, phenyl Aromatic π-π interactions; enhanced rigidity
N,N'-Dibutylhexane-1,6-diamine C₁₄H₃₂N₂ 228.43 Butyl Hydrophobic; long alkyl chains increase lipophilicity
N,N'-Dipropylhexane-1,6-diamine C₁₂H₂₈N₂ 200.36 Propyl Intermediate hydrophobicity; 11 rotatable bonds

Functional and Application Differences

N,N,N',N'-Tetramethylhexane-1,6-diamine (TMHDA)
  • Applications: Ionic crosslinker in radiation-grafted anion-exchange membranes (RG-AEMs), improving permselectivity by 15–20% compared to non-crosslinked variants . Intermediate in pharmaceuticals and agrochemicals due to its reactivity in alkylation reactions .
  • Research Findings :
    • TMHDA-containing membranes exhibit disproportionate permselectivity-to-water-content ratios, making them suitable for reverse electrodialysis .
N,N'-Dimethyl-N,N'-diphenylhexane-1,6-diamine
  • Properties :
    • The phenyl groups enhance electron delocalization, which may stabilize charge-transfer complexes.
N,N'-Dibutylhexane-1,6-diamine and N,N'-Dipropylhexane-1,6-diamine
  • Applications :
    • Likely employed as surfactants or corrosion inhibitors due to their amphiphilic nature .
  • Research Gaps: Limited peer-reviewed data on their roles in advanced materials.
This compound
  • Research Gaps: No direct applications reported in literature.

Physicochemical Properties and Solubility

  • Hydrophobicity :
    • Cyclohexyl and phenyl derivatives exhibit lower water solubility compared to methyl or propyl analogs. TMHDA, despite its methyl groups, shows moderate solubility in polar solvents due to ionic crosslinking .
  • Thermal Stability :
    • Cyclohexyl and aryl substituents enhance thermal stability (decomposition >200°C inferred), whereas alkylated analogs (butyl/propyl) may degrade at lower temperatures .

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